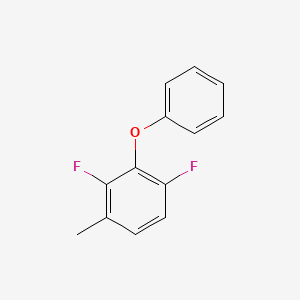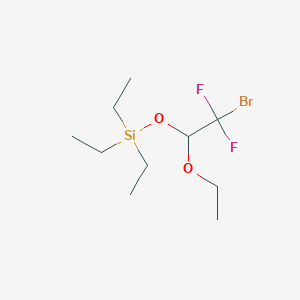
2-Bromo-N-methyl-5-(1H-pyrrol-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-N-methyl-5-(1H-pyrrol-1-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the second position, a methyl group attached to the nitrogen atom, and a pyrrole ring at the fifth position of the benzamide structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-methyl-5-(1H-pyrrol-1-yl)benzamide typically involves the following steps:
Bromination: The starting material, N-methyl-5-(1H-pyrrol-1-yl)benzamide, is subjected to bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to introduce the bromine atom at the second position of the benzamide ring.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
2-Bromo-N-methyl-5-(1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The pyrrole ring can participate in coupling reactions with other aromatic or heteroaromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Formation of N-methyl-5-(1H-pyrrol-1-yl)benzamide derivatives with different substituents replacing the bromine atom.
Oxidation: Formation of oxidized derivatives such as N-methyl-5-(1H-pyrrol-1-yl)benzoic acid.
Reduction: Formation of reduced derivatives such as N-methyl-5-(1H-pyrrol-1-yl)benzylamine.
科学的研究の応用
2-Bromo-N-methyl-5-(1H-pyrrol-1-yl)benzamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory disorders.
Material Science: The compound is explored for its potential use in the development of organic semiconductors and conductive polymers.
Biological Studies: It serves as a probe molecule in biochemical assays to study enzyme interactions and receptor binding.
Chemical Synthesis: The compound is utilized as an intermediate in the synthesis of more complex organic molecules and heterocycles.
作用機序
The mechanism of action of 2-Bromo-N-methyl-5-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrrole ring play crucial roles in binding to the active sites of these targets, leading to modulation of their activity. The compound may inhibit or activate certain pathways, depending on the nature of the target and the context of its use.
類似化合物との比較
Similar Compounds
2-Bromo-N-methylbenzamide: Lacks the pyrrole ring, which may result in different biological activity and chemical reactivity.
N-Methyl-5-(1H-pyrrol-1-yl)benzamide: Lacks the bromine atom, which affects its reactivity in substitution reactions.
2-Chloro-N-methyl-5-(1H-pyrrol-1-yl)benzamide:
Uniqueness
2-Bromo-N-methyl-5-(1H-pyrrol-1-yl)benzamide is unique due to the presence of both the bromine atom and the pyrrole ring, which confer distinct chemical properties and biological activities
特性
分子式 |
C12H11BrN2O |
|---|---|
分子量 |
279.13 g/mol |
IUPAC名 |
2-bromo-N-methyl-5-pyrrol-1-ylbenzamide |
InChI |
InChI=1S/C12H11BrN2O/c1-14-12(16)10-8-9(4-5-11(10)13)15-6-2-3-7-15/h2-8H,1H3,(H,14,16) |
InChIキー |
LKOMFHKERNEPDI-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C1=C(C=CC(=C1)N2C=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1R,5R,6R)-3-methylbicyclo[3.1.0]hex-3-ene-6-carbonyl chloride](/img/structure/B12070917.png)











